molecular formula C20H34O17 B580021 Xylotetrose CAS No. 22416-58-6

Xylotetrose

Cat. No.: B580021
CAS No.: 22416-58-6
M. Wt: 546.5 g/mol
InChI Key: JVZHSOSUTPAVII-MIDOVEIXSA-N
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Mechanism of Action

Target of Action

Xylotetrose, also known as Xylotetraose, primarily targets xylanase enzymes in various organisms, particularly in fungal species such as Aspergillus niger, Orpinomyces sp., Neocallimastix patriciarum, and Botrytis fuckeliana . These enzymes play a crucial role in the biodegradation of lignocellulosic biomass by breaking down xylans to fermentable carbohydrates .

Mode of Action

This compound interacts with its target enzymes through molecular binding. In silico studies have shown that xylanase enzymes from different fungal species have a high binding affinity towards this compound . This interaction leads to changes in the enzyme-substrate complexes, contributing to the efficient breakdown of xylans .

Biochemical Pathways

Once this compound is transported into the bacterial cytoplasm and isomerized to D-xylulose, it enters the pentose phosphate pathway (PPP) . The non-oxidative PPP converts D-ribulose-5-phosphate to various other compounds, including D-xylulose-5-phosphate . This pathway plays a significant role in the metabolism of xylose, leading to the production of biofuels and chemicals from biomass .

Pharmacokinetics

Its interaction with xylanase enzymes suggests that it may be efficiently metabolized in organisms that produce these enzymes .

Result of Action

The action of this compound results in the breakdown of xylans to fermentable carbohydrates, which can be used to produce useful chemicals or fuels . This process is crucial for the efficient biodegradation of lignocellulosic biomass, making this compound an important compound in industrial sectors such as food, animal feed, biofuel, pulp, and paper .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of cellulose can reduce the production of xylooligosaccharides (XOS) from xylan . Moreover, the efficiency of this compound’s action can be enhanced in environments rich in specific enzymes, such as xylanase .

Safety and Hazards

Xylotetraose is non-reactive under normal conditions of use, storage, and transport . It does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice .

Future Directions

Xylooligosaccharides, including xylotetraose, are considered potential prebiotics due to their versatile properties . They target various metabolic interactions due to their adaptable properties such as solubility, low calorific value, and anti-carcinogenic effects . Extending these studies of understanding, the interaction between specific probiotics enzymes and their ligands can explore the detailed design of synbiotics in the future .

Properties

{ "Design of the Synthesis Pathway": "Xylotetraose can be synthesized through the enzymatic hydrolysis of xylan, which is a hemicellulose found in plant cell walls. The hydrolysis reaction breaks down the xylan polymer into its constituent xylose monomers, which can then be reassembled into xylotetraose through a series of glycosylation reactions.", "Starting Materials": [ "Xylan", "Water", "Xylanase enzyme", "Xylose", "Glucose", "Fructose", "Sucrose", "Lactose", "Maltose", "Dextrin" ], "Reaction": [ "Hydrolysis of xylan using xylanase enzyme to produce xylose monomers", "Purification of xylose monomers", "Glycosylation of xylose monomers using glucose, fructose, sucrose, lactose, maltose, or dextrin as the glycosylating agent", "Purification of xylotetraose product" ] }

CAS No.

22416-58-6

Molecular Formula

C20H34O17

Molecular Weight

546.5 g/mol

IUPAC Name

(2R,3R,4R)-4-[(3R,4R,5R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-[(2S,3R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5-trihydroxypentanal

InChI

InChI=1S/C20H34O17/c21-1-6(23)11(25)8(2-22)35-19-16(30)13(27)10(4-33-19)37-20-17(31)14(28)9(5-34-20)36-18-15(29)12(26)7(24)3-32-18/h1,6-20,22-31H,2-5H2/t6-,7+,8+,9+,10+,11+,12?,13-,14+,15+,16+,17+,18-,19?,20-/m0/s1

InChI Key

JVZHSOSUTPAVII-MIDOVEIXSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2COC([C@@H]([C@H]2O)O)O[C@H](CO)[C@@H]([C@H](C=O)O)O)O)O)O[C@H]3[C@@H](C([C@@H](CO3)O)O)O

SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2COC(C(C2O)O)OC3COC(C(C3O)O)OC(CO)C(C(C=O)O)O)O)O)O

Synonyms

O-β-D-Xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-O-β-D-xylopyranosyl-(1→4)-D-xylose;  Xylotetraose

Origin of Product

United States

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